2-(Benzyloxy)-4-bromo-1-nitrobenzene
Overview
Description
2-(Benzyloxy)-4-bromo-1-nitrobenzene: is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with a benzyloxy group at the second position, a bromine atom at the fourth position, and a nitro group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-bromo-1-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 2-(Benzyloxy)-4-bromobenzene. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-4-bromo-1-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Oxidation: The benzyloxy group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.
Nucleophiles for Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 2-(Benzyloxy)-4-bromo-1-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-(Benzyloxy)-4-bromo-1-carboxybenzene or 2-(Benzyloxy)-4-bromo-1-formylbenzene.
Scientific Research Applications
2-(Benzyloxy)-4-bromo-1-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving nitroaromatic compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4-bromo-1-nitrobenzene depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the reducing agent. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism, involving the formation of a Meisenheimer complex intermediate.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-4-chloro-1-nitrobenzene: Similar structure but with a chlorine atom instead of bromine.
2-(Benzyloxy)-4-fluoro-1-nitrobenzene: Similar structure but with a fluorine atom instead of bromine.
2-(Benzyloxy)-4-iodo-1-nitrobenzene: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-(Benzyloxy)-4-bromo-1-nitrobenzene is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not undergo as readily. The bromine atom’s size and reactivity can influence the compound’s behavior in substitution and coupling reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-bromo-1-nitro-2-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c14-11-6-7-12(15(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIBNKKIJOEHIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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